2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile
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Overview
Description
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The triazole ring in this compound is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and selective, providing high yields of the desired product. The general synthetic route involves the following steps:
Preparation of the Alkyne: The starting material, 1-ethyl-1H-1,2,3-triazole, is synthesized by reacting ethyl azide with an alkyne under copper(I) catalysis.
Cycloaddition Reaction: The alkyne is then reacted with an azide in the presence of a copper(I) catalyst to form the triazole ring.
Formation of Acetonitrile Group: The triazole derivative is further reacted with a nitrile group to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes and proteins. This compound can also interact with nucleic acids, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-1,2,3-triazole: A precursor in the synthesis of 2-(1-Ethyl-1H-1,2,3-triazol-4-yl)acetonitrile.
2-(1-Propyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a propyl group instead of an ethyl group.
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetonitrile: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its specific ethyl substitution on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the nitrile group also adds to its versatility in various chemical reactions and applications.
Properties
Molecular Formula |
C6H8N4 |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
2-(1-ethyltriazol-4-yl)acetonitrile |
InChI |
InChI=1S/C6H8N4/c1-2-10-5-6(3-4-7)8-9-10/h5H,2-3H2,1H3 |
InChI Key |
NZJXKRNZJKTTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CC#N |
Origin of Product |
United States |
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